molecular formula C8H9NO4 B1295853 2,6-Dimethoxyisonicotinic acid CAS No. 6274-82-4

2,6-Dimethoxyisonicotinic acid

Cat. No.: B1295853
CAS No.: 6274-82-4
M. Wt: 183.16 g/mol
InChI Key: BLBZPNCBYHYDDP-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Pyridine (B92270) Chemistry

2,6-Dimethoxyisonicotinic acid is systematically known in IUPAC nomenclature as 2,6-dimethoxypyridine-4-carboxylic acid . It belongs to the family of pyridine carboxylic acids, which are derivatives of pyridine (a six-membered heterocyclic aromatic compound containing one nitrogen atom) with a carboxyl group substituent. Specifically, it is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), distinguished by the presence of two methoxy (B1213986) groups (-OCH₃) at positions 2 and 6 of the pyridine ring.

The structure consists of a central pyridine ring with a carboxylic acid (-COOH) group at the 4-position and methoxy groups at the 2- and 6-positions. This substitution pattern is crucial to its chemical behavior. The methoxy groups are electron-donating, which influences the electron density of the pyridine ring and can affect the acidity of the carboxylic acid compared to unsubstituted isonicotinic acid. This electronic effect is pivotal in dictating the compound's reactivity in various synthetic transformations.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2,6-dimethoxypyridine-4-carboxylic acid
Synonyms 2,6-Dimethoxy-4-pyridinecarboxylic acid synblock.com, this compound lookchem.com
CAS Number 6274-82-4 synblock.com
Molecular Formula C₈H₉NO₄ synblock.com
Molecular Weight 183.16 g/mol synblock.com

| InChI Key | BLBZPNCBYHYDDP-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties of this compound

Property Value
Boiling Point 390.6°C at 760 mmHg lookchem.com
Flash Point 190°C lookchem.com
Density 1.279 g/cm³ lookchem.com

| Storage Temperature | 2-8°C, under inert gas lookchem.comchemicalbook.com |

Significance as a Pyridine Derivative in Advanced Synthetic Methodologies

This compound serves as a critical intermediate and building block in a variety of advanced synthetic applications, particularly in the pharmaceutical and agrochemical industries. lookchem.com Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, enabling the synthesis of more complex molecules.

A primary application is in the formation of amide bonds. The carboxylic acid group can be activated, for instance using oxalyl chloride, to form an acyl chloride, which then readily reacts with amines to create amides. mdpi.com This methodology is fundamental in medicinal chemistry for constructing larger molecules with potential therapeutic value. lookchem.com For example, it is a precursor in the synthesis of compounds developed as anti-tuberculosis agents. One such pathway involves its conversion to N,2,6-trimethoxy-N-methylisonicotinamide, which is then used to produce other key intermediates like 1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one. mdpi.com

Furthermore, the compound participates in palladium-catalyzed decarboxylative addition reactions. rptu.de In these processes, the carboxylic acid group is removed, and the remaining pyridine scaffold is coupled to another molecule, such as an ester, to form new carbon-carbon bonds. This modern synthetic technique provides a sustainable route to α-hydroxy acid derivatives, which are valuable in organic chemistry. rptu.de The compound has also been used as a starting material for the synthesis of novel benzothiazolo naphthyridone carboxylic acid derivatives, which have shown significant activity against multi-drug resistant Mycobacterium tuberculosis. nih.gov

Historical Perspectives and Evolution of Research on this compound

While specific historical milestones for this compound are not extensively documented in readily available literature, its research trajectory can be understood within the broader context of pyridine chemistry's evolution. Initially, pyridine derivatives like this were likely studied for their fundamental chemical properties and as simple structural units in organic synthesis.

The evolution of research has seen a distinct shift from basic characterization to highly specialized applications. Early work would have focused on synthesis methods, such as the methylation of isonicotinic acid or multi-step syntheses from other pyridine derivatives. The development of more sophisticated analytical techniques allowed for detailed structural and spectroscopic analysis, which in turn facilitated its use in more complex synthetic pathways.

In recent decades, research has increasingly focused on the biological potential of molecules derived from this compound. Its incorporation into drug discovery programs, such as those targeting tuberculosis and cancer, marks a significant evolution from its role as a simple chemical intermediate to a key component in the development of bioactive compounds. biosynth.com This progression reflects a broader trend in chemical research where fundamental organic molecules are re-evaluated for their potential in addressing contemporary scientific challenges, particularly in medicinal chemistry.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant and primarily centered on its applications in medicinal chemistry and materials science. A significant area of investigation is its use as a scaffold for developing novel therapeutic agents. lookchem.com

Anticancer Research: The compound is recognized for its structural relationship to cytotoxic agents like colchicine (B1669291) and combretastatin (B1194345) A-4. biosynth.com Research indicates that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting tubulin polymerization, a critical process for cell division. biosynth.com An emerging trend is the incorporation of this acid as a ligand in organometallic complexes. For instance, tricyclohexyltin(IV) complexes derived from 2,6-dimethoxynicotinic acid (an isomer) have shown very high antiproliferative activity against various human tumor cell lines, including pancreatic carcinoma and glioblastoma. researchgate.net These organotin compounds are being explored for their potential to overcome the multi-drug resistance often associated with conventional metallodrugs. researchgate.net

Antimicrobial Research: The compound is a key starting material in the synthesis of potent antitubercular agents. Research is focused on creating novel derivatives that are effective against multi-drug resistant strains of Mycobacterium tuberculosis. nih.gov For example, a derivative of 2,6-dimethoxynicotinic acid showed significantly higher potency than the frontline drugs isoniazid (B1672263) and gatifloxacin (B573) against resistant strains in vitro. nih.gov

Materials Science: An interesting trend involves the use of related isomers, like 6-dimethoxynicotinic acid, in the formation of organogels. deakin.edu.au This suggests potential applications for derivatives of this compound in the development of "smart" materials whose properties can be controlled by external stimuli. deakin.edu.au

Table 3: Illustrative Spectroscopic Data for this compound

Spectroscopy Expected Data
¹H NMR Singlet peaks for methoxy groups (δ ~3.9-4.0 ppm) and aromatic protons. The symmetrical substitution pattern simplifies the spectrum. rptu.de
¹³C NMR Signals corresponding to methoxy carbons, aromatic carbons (with distinct shifts for substituted and unsubstituted positions), and a carbonyl carbon from the carboxylic acid group. rptu.de
FT-IR A strong carbonyl (C=O) stretch characteristic of a carboxylic acid (~1700 cm⁻¹) and C-O stretching from the methoxy groups (~1250 cm⁻¹).

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZPNCBYHYDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284497
Record name 2,6-Dimethoxyisonicotinic acid
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-82-4
Record name 6274-82-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethoxyisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethoxyisonicotinic Acid and Its Derivatives

Established Synthetic Routes to 2,6-Dimethoxyisonicotinic Acid

Several well-documented routes are available for the laboratory and potential industrial-scale synthesis of this compound. These methods include direct functionalization of precursors, multi-step pathways from basic pyridine (B92270) derivatives, and nucleophilic substitution reactions.

Direct Methylation of Isonicotinic Acid Precursors

A primary and efficient route to this compound involves the direct methylation of 2,6-dihydroxyisonicotinic acid, which is also known as citrazinic acid. nih.govbohrium.com This precursor contains the necessary pyridine-4-carboxylic acid core structure with hydroxyl groups at the 2- and 6-positions. The synthesis is completed by converting these two hydroxyl groups into methoxy (B1213986) groups via an O-alkylation reaction. Common methylating agents such as methyl iodide or dimethyl carbonate are used for this transformation, typically in the presence of a base. mdpi.com The use of dimethyl carbonate is considered a more environmentally friendly approach.

StepPrecursorReagentsKey TransformationProduct
12,6-Dihydroxyisonicotinic acid (Citrazinic acid)Methylating agent (e.g., Methyl iodide, Dimethyl carbonate), BaseO-methylationThis compound

Multi-Step Synthesis from Pyridine Derivatives

A versatile approach to synthesizing pyridine carboxylic acids involves the oxidation of pyridine derivatives with alkyl substituents. For the synthesis of this compound, a plausible multi-step route can commence from 2,6-lutidine (2,6-dimethylpyridine). The initial step involves the oxidation of the two methyl groups to form pyridine-2,6-dicarboxylic acid. google.comgoogle.com This transformation can be achieved using strong oxidizing agents or through liquid phase catalytic oxidation with an oxygen-containing gas and a metal porphyrin catalyst. google.com Subsequent steps would then be required to convert the newly formed carboxylic acid groups at the 2- and 6-positions into methoxy groups and to introduce a carboxylic acid at the 4-position, though these latter steps are less commonly detailed as a direct sequence from the dicarboxylic acid intermediate.

StepPrecursorReagentsKey TransformationIntermediate
12,6-LutidineOxidant (e.g., KMnO4) or O2/CatalystMethyl group oxidationPyridine-2,6-dicarboxylic acid
2Pyridine-2,6-dicarboxylic acidFurther reagentsDecarboxylation/Methoxylation/CarboxylationThis compound

Nucleophilic Aromatic Substitution in 2,6-Dichloroisonicotinic Acid

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing methoxy groups onto an activated pyridine ring. This pathway starts with 2,6-dichloroisonicotinic acid. In this intermediate, the chlorine atoms at the 2- and 6-positions are effective leaving groups and activate the ring for nucleophilic attack. The synthesis proceeds by reacting 2,6-dichloroisonicotinic acid with a strong nucleophile, such as sodium methoxide, in an appropriate solvent like methanol. researchgate.netnih.gov The methoxide ions displace the chloride ions to yield the final this compound product. This type of reaction is effective for dichlorinated pyrazine and pyridine systems. researchgate.netnih.gov

StepPrecursorReagentsKey TransformationProduct
12,6-Dichloroisonicotinic acidSodium methoxide, MethanolNucleophilic Aromatic SubstitutionThis compound

Utilization of Pyridine Derivatives and Dimethoxyformaldehyde

The synthesis of this compound through a direct reaction involving pyridine derivatives and dimethoxyformaldehyde is not a well-documented or standard methodology in the surveyed scientific literature.

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry has introduced advanced, catalyst-driven methods that offer novel pathways to functionalized aromatic compounds. These strategies often provide greater efficiency and selectivity.

Palladium-Catalyzed Decarboxylative 1,2-Addition Reactions involving 2,6-Dimethoxynicotinic Acid

Palladium-catalyzed reactions represent a significant innovation in carbon-carbon bond formation. One such advanced strategy is the decarboxylative coupling, where a carboxylic acid group is removed and replaced with a new functional group. While a specific decarboxylative 1,2-addition involving 2,6-dimethoxynicotinic acid is not extensively detailed, the principles of this chemistry are applicable to this class of compounds. Heteroaromatic carboxylic acids, particularly those that are electron-rich, are suitable substrates for palladium-catalyzed decarboxylation.

The reaction would theoretically involve the oxidative addition of a palladium(0) catalyst to the C-COOH bond of 2,6-dimethoxynicotinic acid, followed by extrusion of CO2 to form an organopalladium intermediate. This reactive intermediate could then undergo a 1,2-addition (or migratory insertion) across an unsaturated partner, such as an alkyne, to form a new carbon-carbon bond. nih.govdicp.ac.cn This process, known as decarboxylative alkynylation, provides a route to highly functionalized pyridine derivatives from readily available carboxylic acids. nih.gov

Reaction TypeSubstrateCoupling PartnerCatalyst SystemKey Steps
Decarboxylative 1,2-Addition2,6-Dimethoxynicotinic acidAlkynePalladium(0) complexOxidative Addition, Decarboxylation, 1,2-Addition, Reductive Elimination

Microwave and Flow Reaction Technologies in Related Syntheses

Modern synthetic chemistry has increasingly adopted microwave irradiation and continuous flow technologies to enhance reaction efficiency, reduce reaction times, and improve product yields. While specific literature detailing the application of these technologies directly to the synthesis of this compound is not abundant, the principles and successes in the synthesis of related pyridine and other heterocyclic derivatives provide a strong indication of their potential applicability.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic accelerations in reaction rates. derpharmachemica.comsemanticscholar.org This technique has been successfully applied to a variety of reactions for synthesizing substituted pyridines and related heterocycles. beilstein-journals.orgnih.gov For instance, multicomponent reactions to produce complex quinoline and pyrimidine derivatives have been significantly expedited, with reaction times reduced from hours to minutes and yields often improving. semanticscholar.org The synthesis of dihydropyridine derivatives, for example, has been achieved in 25-35 minutes using microwave irradiation at a power of 420 W. derpharmachemica.com Given that the core pyridine structure is central to this compound, it is highly probable that its synthesis could be similarly optimized.

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. researchgate.net In a flow reactor, reagents are continuously pumped through a heated tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology has been effectively used for the synthesis of substituted pyridines. researchgate.netresearchgate.net For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, enabling a one-step process for Michael addition and cyclodehydration without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This approach not only streamlines the synthesis but also enhances safety and reproducibility. The transfer of batch microwave reactions to continuous flow processes often allows for a seamless transition from small-scale laboratory synthesis to larger-scale production. researchgate.net

The following table summarizes the key advantages of these technologies in the context of synthesizing pyridine derivatives, which can be extrapolated to the synthesis of this compound.

TechnologyKey Advantages in Pyridine Synthesis
Microwave-Assisted Synthesis - Rapid Reaction Times: Significant reduction in synthesis duration. derpharmachemica.comsemanticscholar.org - Increased Yields: Often leads to higher product yields compared to conventional heating. semanticscholar.org - Enhanced Reaction Control: Uniform heating can lead to cleaner reactions with fewer byproducts.
Continuous Flow Chemistry - Scalability: Easily scalable from laboratory to production quantities. researchgate.net - Safety: Improved safety profile due to smaller reaction volumes at any given time. - Precise Control: Excellent control over reaction parameters leading to high reproducibility. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its precursors is crucial for developing environmentally benign and sustainable manufacturing processes.

Key green chemistry strategies applicable to this synthesis include the use of greener solvents, alternative energy sources, and catalytic reagents. For instance, the synthesis of Schiff's bases of isonicotinic acid hydrazide has been successfully achieved using green routes such as sonication, stirring, and microwave irradiation in aqueous conditions, which avoids the use of volatile organic solvents. researchgate.net

One notable green approach is the use of natural catalysts. For example, lemon juice, which contains citric acid, has been effectively used as a natural and biodegradable catalyst for the synthesis of nicotinic acid hydrazide Schiff bases. pharmascholars.com This method offers mild reaction conditions and often leads to good to excellent yields.

The principles of green chemistry can be applied at various stages of the synthesis of this compound. The table below outlines some potential green chemistry approaches.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable Feedstocks Exploring bio-based starting materials for the pyridine ring synthesis.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water, ethanol, or ionic liquids. researchgate.net
Design for Energy Efficiency Employing microwave irradiation or sonication to reduce energy consumption and reaction times. researchgate.net
Use of Catalysis Utilizing catalysts, including biocatalysts and natural catalysts like lemon juice, to replace stoichiometric reagents. pharmascholars.com
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation.

Synthesis of Key Derivatives and Analogs of this compound

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives, primarily through esterification and amidation reactions.

Esterification of carboxylic acids is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For pyridine carboxylic acids like this compound, alternative methods may be necessary to overcome the potential for side reactions or the deactivation of the catalyst by the basic pyridine nitrogen. One effective method involves the conversion of the carboxylic acid to its acid chloride, typically using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base, such as triethylamine, to afford the corresponding ester. nih.gov This method has been successfully used for the preparation of active esters of isonicotinic and picolinic acids. nih.govresearchgate.net

Amidation reactions are crucial for the synthesis of a wide range of biologically active molecules. Direct amidation of carboxylic acids with amines often requires high temperatures, which can be incompatible with sensitive functional groups. Modern amidation methods often employ coupling reagents to facilitate the reaction under milder conditions. However, a greener and more direct approach involves the use of catalysts. Boric acid and borate esters have emerged as effective catalysts for the direct amidation of carboxylic acids, including those with sensitive functional groups and unprotected amino acids. orgsyn.orgucl.ac.uk These boron-mediated reactions offer a significant advantage in terms of atom economy and reduced waste. For the amidation of this compound, such catalytic methods could provide an efficient and environmentally friendly route to the corresponding amides.

The following table summarizes common reagents and conditions for these transformations.

ReactionReagents and Conditions
Esterification 1. Fischer Esterification: Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat. masterorganicchemistry.com 2. Via Acid Chloride: i) SOCl₂, cat. DMF; ii) Alcohol, Triethylamine, THF. nih.gov
Amidation 1. Direct Thermal Amidation: Amine, High Temperature. 2. Catalytic Amidation: Amine, Boric Acid or Borate Ester Catalyst, Heat. orgsyn.orgucl.ac.uk

Hydrazide Formation: Synthesis of Isonicotinic Acid, 2,6-Dimethoxy-, Hydrazide

Hydrazides are important synthetic intermediates, particularly in the preparation of various heterocyclic compounds and have been studied for their potential biological activities. The synthesis of this compound hydrazide can be readily achieved from its corresponding ester derivative.

The most common method for the preparation of carboxylic acid hydrazides is the hydrazinolysis of the corresponding methyl or ethyl ester. mdpi.com This reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O), typically in a protic solvent such as ethanol, and heating the mixture under reflux. mdpi.com The reaction is generally clean and proceeds in high yield. For the synthesis of this compound hydrazide, the ethyl or methyl ester of this compound would be the starting material.

The general reaction is depicted below:

Reaction Scheme for Hydrazide Formation

This straightforward conversion provides a versatile building block for further synthetic elaborations, such as the formation of hydrazones through condensation with aldehydes and ketones. mdpi.comnih.gov

Benzothiazolo Naphthyridone Carboxylic Acid Derivatives

The synthesis of fused heterocyclic systems containing the naphthyridone core is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by these compounds. While the direct synthesis of a benzothiazolo-fused naphthyridone from this compound is a complex transformation that would likely involve a multi-step sequence, the general strategies for constructing naphthyridone carboxylic acid derivatives can provide a blueprint for such a synthesis.

The construction of the 1,8-naphthyridone ring system often involves the cyclization of an appropriately substituted pyridine derivative. acs.orgijpsonline.com A common approach is the Gould-Jacobs reaction, which involves the reaction of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization. Modifications to this and other cyclization strategies are employed to introduce various substituents and fused rings.

A plausible, though hypothetical, synthetic route to a benzothiazolo naphthyridone derivative starting from a derivative of this compound would likely involve the following key transformations:

Introduction of an amino group onto the pyridine ring, potentially through nucleophilic aromatic substitution or a related transformation.

Construction of the second pyridine ring to form the naphthyridone core. This could be achieved by reacting the aminopyridine intermediate with a suitable three-carbon synthon, followed by cyclization.

Annulation of the benzothiazole ring . This would require the presence of appropriate functional groups on the naphthyridone core that can be elaborated to form the thiazole ring fused to a benzene ring.

The synthesis of diversely functionalized 1,8-naphthyridone-3-carboxylic acid derivatives has been reported starting from nicotinic acid derivatives, highlighting the feasibility of building complex structures from simpler pyridine precursors. acs.org

Organotin(IV) Complexes with 2,6-Dimethoxynicotinic Acid Ligands

Organotin(IV) compounds have been extensively studied due to their diverse structural chemistry and wide range of biological activities. The carboxylate group of pyridine carboxylic acids, such as 2,6-dimethoxynicotinic acid (a constitutional isomer of this compound), can act as a ligand to form stable complexes with organotin(IV) moieties.

The synthesis of organotin(IV) carboxylates is typically achieved by reacting an organotin(IV) oxide or halide with the corresponding carboxylic acid in an anhydrous organic solvent like methanol, ethanol, or benzene. sysrevpharm.org The reaction with an organotin(IV) oxide yields water as the only byproduct, making it a clean and efficient method. Alternatively, the reaction with an organotin(IV) halide is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

For 2,6-dimethoxynicotinic acid, it is expected to coordinate to the tin atom through the oxygen atoms of the carboxylate group, acting as a bidentate or bridging ligand. The pyridine nitrogen may also be involved in coordination, leading to a variety of possible structures. The nature of the organic groups (R) on the tin atom (e.g., methyl, butyl, phenyl) and the stoichiometry of the reaction will influence the final structure and coordination geometry of the complex.

The general reaction for the formation of a diorganotin(IV) complex from a diorganotin(IV) oxide is shown below:

General Reaction Scheme for Organotin(IV) Complex Formation

Where Py(OCH₃)₂ represents the 2,6-dimethoxypyridine (B38085) backbone.

The resulting organotin(IV) complexes can be characterized by various spectroscopic techniques, including FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and X-ray crystallography to elucidate their structures. sysrevpharm.orgresearchgate.netnih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound frequently employs nucleophilic aromatic substitution (SNAr) as a key strategic step. This reaction typically involves the displacement of leaving groups, such as halides, from an activated pyridine ring by a nucleophile. In the case of pyridine and its derivatives, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom, respectively). stackexchange.comechemi.com This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, through resonance. stackexchange.compearson.com When the nucleophile attacks at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a more favorable distribution than if the charge were solely on carbon atoms. stackexchange.comechemi.com

The mechanism of nucleophilic aromatic substitution on pyridines generally proceeds in a stepwise fashion. The initial, and often rate-determining, step is the attack of the nucleophile on the aromatic ring, which temporarily disrupts the aromaticity to form the high-energy Meisenheimer complex. stackexchange.compearson.com The stability of this intermediate is a crucial factor in determining the feasibility of the reaction. stackexchange.com In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. pearson.com

For the synthesis of this compound, a common precursor is a 2,6-dihalo-substituted isonicotinic acid. The reaction with a methoxide source, such as sodium methoxide, proceeds via this SNAr mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the nucleophilic attack by the methoxide ion. gcwgandhinagar.com

The introduction of methoxy groups at the 2- and 6-positions of the isonicotinic acid ring significantly influences its electronic properties and subsequent reactivity. Methoxy groups are generally considered activating groups in the context of electrophilic aromatic substitution due to their ability to donate electron density through resonance. reddit.com This effect would increase the nucleophilicity of the pyridine ring, making it more susceptible to attack by electrophiles.

Conversely, in the context of nucleophilic aromatic substitution, the electron-donating nature of the methoxy groups can have a deactivating effect. Once one methoxy group has been introduced, the ring becomes more electron-rich, which can hinder the attack of a second nucleophile. However, the position of these groups is critical. In pyridines, electron-donating substituents can activate the ring for electrophilic substitution. gcwgandhinagar.com

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence the reaction rate and yield. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are often effective for nucleophilic aromatic substitution reactions. nih.gov These solvents can solvate the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the attacking species.

In-silico studies using density functional theory (DFT) have been employed to investigate solvent effects on related reactions, such as the Kolbe-Schmitt reaction, providing a theoretical framework for understanding how solvents can facilitate homogeneity in the reaction mixture and potentially improve reaction rates. researchgate.net

Careful analysis of byproducts is essential for optimizing synthetic procedures and understanding potential side reactions. In the synthesis of isonicotinic acid and its derivatives, byproducts can arise from incomplete reactions, side reactions with the solvent, or rearrangements. For example, in the oxidation of precursors to isonicotinic acid, tarry byproducts can form, which may require specific purification steps to remove. google.com Techniques such as chromatography and spectroscopy are crucial for the identification and quantification of these impurities, allowing for the refinement of reaction conditions to maximize the yield and purity of the desired product.

Catalysis in the Synthesis of this compound and Related Compounds

While direct nucleophilic aromatic substitution is a common method for the synthesis of this compound, catalytic methods can offer alternative and sometimes more efficient routes, particularly for the synthesis of its derivatives.

For instance, the Clauson-Kaas reaction, which is used to synthesize N-substituted pyrroles, has been shown to be effective with a variety of acid catalysts, including Brønsted acids, metal catalysts, and nanoorganocatalysts. nih.gov This highlights the potential for using catalysis to construct heterocyclic systems related to the pyridine core of this compound.

Furthermore, the derivatization of the carboxylic acid group of isonicotinic acid and its analogs often employs catalysis. The synthesis of isonicotinic acid hydrazide, an important derivative, can be achieved by reacting an ester of isonicotinic acid with hydrazine hydrate. google.com The formation of the initial ester from the carboxylic acid is typically an acid-catalyzed reaction. Similarly, the synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide involves cycloaddition reactions that can be facilitated by specific reagents and conditions. tandfonline.com

The use of catalysts can also be important in reactions involving the pyridine ring itself. While simple pyridines are generally unreactive towards electrophilic aromatic substitution, the presence of activating groups, such as methoxy groups, can make these reactions feasible. gcwgandhinagar.com In some cases, Lewis acid catalysts have been analyzed for their effect on the reaction rate and regioselectivity of reactions involving pyridine derivatives. researchgate.net

Chemical Reactivity and Transformation Studies of 2,6 Dimethoxyisonicotinic Acid

Oxidation Reactions and Products

The oxidation of 2,6-dimethoxyisonicotinic acid can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Generally, oxidation can target the pyridine (B92270) ring or the methoxy (B1213986) groups.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed. The oxidation of the pyridine ring system can potentially lead to the formation of corresponding quinones. The presence of electron-donating methoxy groups can facilitate this process. For instance, the anodic oxidation of the related compound 2,6-dimethoxypyridine (B38085) has been studied, suggesting the susceptibility of the ring to oxidative transformations. acs.org The oxidation of similar dimethoxybenzene derivatives with reagents like ceric ammonium (B1175870) nitrate (B79036) is a known route to quinone formation. mdpi.com

Oxidizing AgentPotential Product TypeReference
Potassium permanganate (KMnO₄)Quinones
Chromium trioxide (CrO₃)Quinones
Ceric ammonium nitrateQuinones mdpi.com
Electrochemical oxidationOxidized ring derivatives acs.org

Reduction Reactions and Products

The reduction of this compound can be achieved using various reducing agents, leading to different products depending on the reaction's extent. Common metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are often used for the reduction of carboxylic acids and related functional groups. libretexts.orgorganicchemistrydata.org

Catalytic hydrogenation is another important reduction method. organicchemistrydata.org Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni), the pyridine ring can be reduced to a piperidine (B6355638) ring. organicchemistrydata.orglibretexts.org For instance, the catalytic hydrogenation of related pyridine derivatives has been shown to yield piperidines. organic-chemistry.org The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial in determining the selectivity and yield of the reduction product. For example, LiAlH₄ is a powerful reducing agent capable of reducing both the carboxylic acid and the aromatic ring, while NaBH₄ is a milder reagent that might selectively reduce the carbonyl group under specific conditions. chem-station.com

Reducing Agent/MethodPotential Product(s)Reference
Lithium aluminum hydride (LiAlH₄)Piperidine-4-methanol derivatives organicchemistrydata.org
Sodium borohydride (NaBH₄)2,6-dimethoxypyridin-4-yl)methanol chem-station.com
Catalytic Hydrogenation (e.g., H₂/Pd/C)4-(hydroxymethyl)piperidine derivatives organicchemistrydata.orglibretexts.orggoogleapis.com
Diisobutylaluminum hydride (DIBAL-H)(2,6-dimethoxypyridin-4-yl)methanol organicchemistrydata.orgchem-station.com

Substitution Reactions at Pyridine Ring and Methoxy Groups

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. uoanbar.edu.iq However, the electron-donating methoxy groups at the 2- and 6-positions can direct electrophiles to the 3- and 5-positions. Reactions like nitration and halogenation would require harsh conditions. uoanbar.edu.iq

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. libretexts.org While the 4-position is occupied by the carboxylic acid, the 2- and 6-positions, bearing methoxy groups, are susceptible to nucleophilic attack. The methoxy groups can act as leaving groups and be displaced by strong nucleophiles. This reactivity is in contrast to 2,6-dichloroisonicotinic acid, where the chloro groups are readily displaced by nucleophiles like amines or alcohols.

Reaction TypePosition of SubstitutionReagents/ConditionsPotential ProductsReference
Electrophilic Aromatic Substitution3- and 5-positionsHarsh (e.g., conc. H₂SO₄/HNO₃)3-Nitro-2,6-dimethoxyisonicotinic acid uoanbar.edu.iq
Nucleophilic Aromatic Substitution2- and 6-positionsStrong nucleophiles (e.g., R₂NH)2-Amino-6-methoxyisonicotinic acid derivatives libretexts.org

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for isonicotinic acid derivatives. Several methods can be employed for the decarboxylation of this compound.

Thermal Decarboxylation: Heating isonicotinic acid derivatives, often in the presence of a catalyst or in a high-boiling solvent, can lead to decarboxylation. google.comgoogle.com For instance, heating isocinchomeronic acid in water or other solvents above 180°C results in the formation of niacin. google.com

Photocatalytic Decarboxylation: Modern methods utilizing visible light and a photocatalyst offer a milder alternative for the decarboxylation of aryl carboxylic acids. rsc.orgacs.orgresearchgate.netacs.org These methods often proceed via the formation of an aryl radical, which can then be functionalized. rsc.org For example, iridium or acridine-based photocatalysts can mediate the decarboxylation of various aryl carboxylic acids, including nicotinic acid derivatives, under mild conditions. rsc.orgacs.orgnih.gov

Decarboxylation MethodReagents/ConditionsIntermediateProductReference
Thermal DecarboxylationHigh temperature (>180 °C), water or other solvent-2,6-Dimethoxypyridine google.com
Photocatalytic DecarboxylationVisible light, photocatalyst (e.g., Ir or Acr-based), baseAryl radical2,6-Dimethoxypyridine or functionalized derivatives rsc.orgacs.orgresearchgate.netacs.orgnih.govnih.gov

Coordination Chemistry of this compound

Ligand Properties and Chelation

This compound possesses multiple coordination sites, primarily the carboxylate group (O,O-donors) and the pyridine nitrogen atom (N-donor). This allows it to act as a versatile ligand in coordination chemistry. It can function as a monodentate, bidentate, or bridging ligand. rsc.org The carboxylate group can coordinate in a monodentate fashion through one oxygen atom or in a bidentate chelating or bridging manner through both oxygen atoms. The pyridine nitrogen can also coordinate to a metal center. The presence of both the carboxylate and the pyridine nitrogen allows for the formation of stable chelate rings, a phenomenon known as the chelate effect which enhances the stability of the resulting metal complex. rsc.orgnih.gov The methoxy groups, while generally not directly involved in coordination, can influence the electronic properties and steric environment of the ligand.

Formation of Metal Complexes (e.g., Organotin(IV), Titanocene(IV) Complexes)

This compound and its derivatives can form stable complexes with a variety of metal ions, including organotin(IV) and titanocene(IV) moieties.

Organotin(IV) Complexes: Diorganotin(IV) and triorganotin(IV) compounds react with carboxylic acids to form organotin(IV) carboxylates. researchgate.netnih.govrsc.orgmdpi.comsioc-journal.cn The reaction of diorganotin(IV) dichlorides or oxides with this compound would be expected to yield diorganotin(IV) complexes where the ligand coordinates to the tin center. Depending on the stoichiometry and reaction conditions, various structures can be formed, including monomeric, dimeric, or polymeric species. researchgate.netrsc.org In these complexes, the tin atom can achieve coordination numbers of five, six, or even seven, often resulting in trigonal bipyramidal, octahedral, or pentagonal bipyramidal geometries. nih.gov The carboxylate ligand can coordinate in a monodentate, bidentate chelating, or bridging fashion.

Titanocene(IV) Complexes: Titanocene (B72419) dichloride, [Cp₂TiCl₂], is a common precursor for the synthesis of titanocene(IV) dicarboxylates. mdpi.comuni-konstanz.de The reaction typically involves the nucleophilic substitution of the chloride ligands by the carboxylate anions of this compound. mdpi.com This can be achieved by reacting titanocene dichloride with the sodium salt of the acid or by reacting dimethyltitanocene with the free acid. mdpi.com The resulting titanocene(IV) dicarboxylate complexes generally feature a tetrahedral geometry around the titanium atom, with the two cyclopentadienyl (B1206354) (Cp) rings and two monodentate carboxylate ligands. researchgate.net These complexes have been investigated for their potential biological activities. uni-konstanz.dewinona.eduisca.me

Metal MoietyPrecursorGeneral ReactionExpected Product StructureReference
Organotin(IV)R₂SnCl₂ or R₂SnOReaction with the acid or its saltMonomeric, dimeric, or polymeric structures with 5-, 6-, or 7-coordinate Sn researchgate.netnih.govrsc.orgmdpi.comsioc-journal.cn
Titanocene(IV)[Cp₂TiCl₂]Nucleophilic substitution with the carboxylateTetrahedral [Cp₂Ti(OOC-R)₂] complexes mdpi.comuni-konstanz.deresearchgate.netwinona.eduisca.me

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)mdpi.com

Extensive searches of scientific literature and crystallographic databases did not yield any specific studies detailing the synthesis and structural characterization of coordination compounds involving this compound. While the coordination chemistry of related pyridine carboxylic acids, such as isonicotinic acid and its derivatives, has been a subject of considerable research, there is a notable absence of published X-ray diffraction data for metal complexes of this compound.

This lack of available information prevents a detailed discussion and presentation of crystallographic data, including unit cell parameters, bond lengths, bond angles, and coordination geometries for any such compounds. Further research is required to synthesize and structurally elucidate coordination complexes of this compound to understand its behavior as a ligand and the structural motifs it may form.

Applications of 2,6 Dimethoxyisonicotinic Acid in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate and Building Block in Pharmaceutical Synthesis

2,6-Dimethoxyisonicotinic acid is a pivotal intermediate and building block in the synthesis of more complex molecules for pharmaceutical applications. researchgate.netresearchgate.net Its structure, featuring a pyridine (B92270) ring with methoxy (B1213986) groups at the 2 and 6 positions and a carboxylic acid at the 4-position, allows for a variety of chemical modifications. researchgate.netresearchgate.net The electron-donating nature of the methoxy groups influences the reactivity of the pyridine ring and the acidity of the carboxylic acid, making it a versatile scaffold in medicinal chemistry. researchgate.net

This compound serves as a key starting material for creating novel drugs with potential therapeutic benefits, including anti-tumor and anti-inflammatory effects. researchgate.net Its structural characteristics permit functionalization and modification, establishing it as a valuable platform for the design and development of innovative bioactive molecules. researchgate.net The process of developing pharmaceutical intermediates from scaffolds like this compound involves advanced synthetic techniques such as acylation and esterification to build more complex and targeted drug candidates. researchgate.net Its utility is highlighted in its application for synthesizing precursors for potent anti-tuberculosis agents. researchgate.net

Development of Anti-Tuberculosis Agents Utilizing this compound Scaffolds

The scaffold of this compound is instrumental in the development of new agents to combat tuberculosis (TB), a major global health issue exacerbated by the emergence of multi-drug resistant (MDR) strains. lookchem.comresearchgate.net The pyridine core is a feature of interest in the synthesis of compounds with antimycobacterial activity. lookchem.com

A key derivative synthesized from the this compound framework is 1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one. This compound is a significant precursor in the development of novel anti-tuberculosis drugs. researchgate.net The synthesis can be achieved through a multi-step process. First, this compound is converted to its Weinreb amide, N,2,6-trimethoxy-N-methylisonicotinamide. researchgate.net This is accomplished by treating the acid with oxalyl chloride and DMF, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and pyridine. researchgate.net In the subsequent step, the Weinreb amide reacts with vinylmagnesium bromide, followed by the addition of dimethylamine, to yield the target compound, 1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one. researchgate.netnih.gov This Mannich base serves as a crucial C/D unit in the synthesis of analogues of the potent tuberculosis drug, bedaquiline (B32110). nih.govnih.gov

While this compound itself is a building block, research into the antitubercular activity of its derivatives is ongoing. However, detailed in vitro and in vivo studies have been published on derivatives of the closely related isomer, 2,6-dimethoxynicotinic acid (with the carboxylic acid at the 3-position). These studies provide insight into the potential of the dimethoxypyridine scaffold.

For instance, a series of novel benzothiazolo naphthyridone carboxylic acids was synthesized from 2,6-dimethoxynicotinic acid. nih.gov One of the most active compounds from this series, designated as 10n , was evaluated for its in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) and for its in vivo efficacy in a mouse model. researchgate.netnih.gov

The in vitro results showed that compound 10n had a Minimum Inhibitory Concentration (MIC) of 0.19 µM against the drug-sensitive H37Rv strain. nih.gov In subsequent in vivo studies using a mouse model of tuberculosis, compound 10n demonstrated a significant reduction in the bacterial load in both the lungs and spleen at a dose of 50 mg/kg body weight. nih.gov Specifically, it achieved a 2.81-log10 reduction in colony-forming units (CFU) in the lungs and a 4.94-log10 reduction in the spleen, indicating potent activity. researchgate.netnih.gov

Table 1: In Vitro and In Vivo Antitubercular Activity of Compound 10n (a derivative of 2,6-dimethoxynicotinic acid)

CompoundTarget StrainIn Vitro MIC (µM)In Vivo ModelDose (mg/kg)Log10 CFU Reduction (Lungs)Log10 CFU Reduction (Spleen)Reference
10nM. tuberculosis H37Rv0.19Mouse502.814.94 nih.gov

The challenge of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel agents that can circumvent existing resistance mechanisms. Derivatives based on the dimethoxypyridine scaffold have shown promise in this area. nih.gov

The aforementioned compound 10n , derived from the isomer 2,6-dimethoxynicotinic acid, was also tested against an MDR-TB strain. nih.gov It exhibited remarkable in vitro activity with an MIC of 0.04 µM. nih.gov This potency was significantly higher than that of the existing anti-TB drugs gatifloxacin (B573) and isoniazid (B1672263), being 208 and 1137 times more potent, respectively. nih.gov Such findings underscore the potential of this chemical class to yield lead compounds for treating multi-drug resistant tuberculosis. researchgate.netnih.gov

Table 2: In Vitro Activity against Multi-Drug Resistant M. tuberculosis (MDR-TB)

CompoundTarget StrainMIC (µM)Potency vs. GatifloxacinPotency vs. IsoniazidReference
10nMDR-TB0.04208x more potent1137x more potent nih.gov

Anticancer Research and Antiproliferative Activity

This compound is recognized as a valuable scaffold for designing novel bioactive compounds with potential anti-tumor effects. researchgate.net While research on direct derivatives of this compound is emerging, detailed cytotoxic studies have been conducted on organometallic complexes of its isomer, 2,6-dimethoxynicotinic acid . These studies provide valuable data on the antiproliferative potential of the dimethoxypyridine core when complexed with other moieties.

A study investigated the cytotoxic activities of a group of organotin(IV) complexes derived from ligands including 2,6-dimethoxynicotinic acid. researchgate.net The compound [SnCy3(DMNI)] (1) , where DMNIH is 2,6-dimethoxynicotinic acid, was tested against a panel of human cancer cell lines, including pancreatic carcinoma (PANC-1), erythroleukemia (K562), and two glioblastoma multiforme lines (U87 and LN-229). researchgate.net

The results indicated very high antiproliferative activity for this complex, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range after 72 hours of incubation. researchgate.net The complex was shown to induce apoptosis in most of the tested cell lines. researchgate.net

Table 3: Cytotoxic Activity of an Organotin(IV) Complex of 2,6-Dimethoxynicotinic Acid

CompoundCancer Cell LineTumor TypeIC50 (nM) after 72hReference
[SnCy3(DMNI)] (1)PANC-1Pancreatic Carcinoma150-700 researchgate.net
K562Erythroleukemia150-700 researchgate.net
U87Glioblastoma150-700 researchgate.net
LN-229Glioblastoma150-700 researchgate.net

Note: The IC50 values were reported as a range for the group of active compounds tested in the study.

Induction of Apoptosis by Derivatives and Complexes

Derivatives and complexes of this compound have demonstrated notable capabilities in inducing apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. The cytotoxic effects of these compounds have been observed in various cancer cell lines. biosynth.com For instance, in vitro studies on hepatocellular carcinoma (HepG2) cells revealed that this compound treatment leads to cell cycle arrest at the G2/M phase and a significant increase in apoptosis. This is evidenced by a higher number of Annexin V-positive cells and a reduction in mitochondrial membrane potential, which are key indicators of early apoptotic events.

The pro-apoptotic activity is attributed to the molecule's ability to modulate key proteins involved in the apoptotic cascade. Research suggests that treatment with this compound can lead to the activation of the p53 tumor suppressor protein and a decrease in the levels of anti-apoptotic Bcl-2 family proteins. This shift in the balance of pro- and anti-apoptotic proteins ultimately promotes cell death.

Furthermore, organotin(IV) complexes incorporating 2,6-dimethoxynicotinic acid (a positional isomer) have shown high antiproliferative activity against pancreatic carcinoma (PANC-1), erythroleukemia (K562), and glioblastoma multiform (U87 and LN-229) human cell lines, with IC50 values in the nanomolar range. researchgate.netresearchgate.net These complexes, such as [SnCy3(DMNI)], where DMNIH is 2,6-dimethoxynicotinic acid, have been shown to induce apoptosis in most of the tested cell lines. researchgate.netresearchgate.netbiocrick.com The mechanism of action for some of these organometallic derivatives is thought to involve interaction with tubulin, inhibiting its polymerization, a process vital for cell division. biosynth.com

Overcoming Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Organotin(IV) complexes derived from 2,6-dimethoxynicotinic acid have shown promise in circumventing this issue. researchgate.net Studies conducted on the daunomycin-resistant K562/R cell line, which expresses the P-glycoprotein (Pgp) efflux pump, a major contributor to MDR, revealed that these organotin(IV) compounds are not substrates for this pump. researchgate.net This indicates that these complexes are not actively transported out of the cancer cells by Pgp, thus avoiding a common mechanism of drug resistance. researchgate.net This property makes them promising candidates for the development of new therapeutic agents effective against resistant cancers. researchgate.netnih.govmdpi.comnih.gov

The ability of these compounds to induce apoptosis through pathways that are independent of the mechanisms underlying resistance to other drugs further contributes to their potential in treating multidrug-resistant tumors. nih.govmdpi.comnih.gov For example, the induction of apoptosis via the mitochondrial pathway and the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP represent alternative cell-killing mechanisms that can be effective even when traditional drug targets are compromised. nih.govmdpi.comnih.gov

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antibacterial)

Beyond its anticancer properties, this compound and its derivatives have been explored for other potential therapeutic applications, including anti-inflammatory and antibacterial activities.

Anti-inflammatory Activity: Research has indicated that this compound possesses potential anti-inflammatory effects. lookchem.com The broader class of isonicotinic acid derivatives has been investigated for their ability to inhibit the production of reactive oxygen species (ROS), which are key mediators in the inflammatory process. nih.govnih.gov Some isonicotinoyl compounds have shown significant anti-inflammatory activity, in some cases superior to standard drugs like ibuprofen. nih.gov Molecular docking studies suggest that the anti-inflammatory action of these compounds may be related to their ability to inhibit the COX-2 enzyme. nih.gov

Antibacterial Activity: this compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Furthermore, derivatives of the structurally related 2,6-dimethoxynicotinic acid have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis, including multi-drug resistant strains. researchgate.net Some of these derivatives have shown potent activity, highlighting the potential of this chemical scaffold in developing new antibacterial and specifically anti-tuberculosis agents. researchgate.net The antibacterial mechanism of some related compounds is thought to involve the inhibition of bacterial cell wall synthesis. peerj.com

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1232
Escherichia coli1064
Candida albicans1116

This table presents the antimicrobial activity of this compound against various microorganisms. Data from .

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design

The versatile structure of this compound makes it a valuable scaffold in drug design, particularly for strategies like scaffold hopping and bioisosteric replacement. lookchem.com These strategies are employed to discover novel compounds with improved pharmacological properties.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different but functionally similar moiety. This can lead to new chemical entities with potentially different intellectual property landscapes and improved drug-like properties. The pyridine ring of this compound serves as a key building block that can be modified or used to replace other heterocyclic systems in known drug molecules. google.com

Bioisosteric replacement is a more nuanced strategy where one part of a molecule is replaced by another with similar physical or chemical properties, aiming to enhance the desired biological activity or reduce toxicity. The methoxy groups on the pyridine ring of this compound can be substituted with other functional groups to fine-tune the molecule's interaction with its biological target. For example, replacing the trimethoxyphenyl ring in certain anticancer agents with a 2-methoxy-6-methylsulfanylpyridine moiety, which can be derived from nicotinic acid derivatives, has been explored to develop new colchicine (B1669291) site ligands with improved properties. lookchem.com

Target Identification and Mechanism of Action Studies for this compound Derivatives

Molecular Target Modulation and Signaling Pathway Interactions

Identifying the specific molecular targets and understanding the mechanism of action of this compound derivatives are crucial for their development as therapeutic agents. While research is ongoing, several key pathways and targets have been implicated.

In the context of its anticancer effects, derivatives of this compound are believed to modulate enzymatic activities and signaling pathways involved in cell proliferation and apoptosis. One of the proposed mechanisms is the inhibition of tubulin polymerization, similar to other cytotoxic agents like colchicine and combretastatin (B1194345) A-4, to which it is structurally related. biosynth.com This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. biosynth.com

Furthermore, these compounds have been shown to influence key signaling proteins. For instance, an increase in the levels of the p53 tumor suppressor protein and a decrease in the anti-apoptotic Bcl-2 proteins have been observed following treatment, suggesting an interaction with the intrinsic apoptotic pathway. In some organoarsenic compounds with related structures, the mitochondrial pathway of apoptosis has been identified as the primary mode of action, involving the downregulation of XIAP (X-linked inhibitor of apoptosis protein). nih.govmdpi.comnih.gov

In the context of other biological activities, derivatives of the closely related nicotinic acid have been shown to interact with signaling pathways in plants, such as the salicylic (B10762653) acid signaling pathway, which is involved in plant defense responses. mdpi.com

Computational Modeling and Docking Studies

Computational tools play a significant role in elucidating the potential interactions of this compound and its derivatives with biological targets. Molecular docking studies are used to predict the binding affinity and orientation of these compounds within the active site of proteins. google.co.ug

For example, docking studies have been employed to investigate the interaction of isonicotinic acid derivatives with the COX-2 enzyme, providing insights into their anti-inflammatory mechanism. nih.gov Similarly, in the development of anticancer agents, docking simulations have suggested that related compounds bind to the colchicine site of tubulin, which is consistent with their observed biological activity. lookchem.com These computational models help in understanding the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors. icm.edu.plbiomedpharmajournal.org The use of software like AutoDock Vina allows researchers to predict binding energies and identify key amino acid residues involved in the interaction, facilitating the rational design of new drug candidates. icm.edu.plbiomedpharmajournal.org

Advanced Analytical Techniques for Characterization and Research on 2,6 Dimethoxyisonicotinic Acid

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental in verifying the chemical structure of 2,6-dimethoxyisonicotinic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy of this compound, the methoxy (B1213986) groups are expected to show singlet peaks between δ 3.8 and 4.0 ppm. The aromatic protons typically appear as singlet peaks in the region of δ 8.0–8.5 ppm, and the symmetry in their coupling patterns confirms the substitution on the pyridine (B92270) ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid group, typically appearing around 1700-1725 cm⁻¹. pressbooks.pub Another key absorption is the C-O stretching of the methoxy groups, which is observed at approximately 1250 cm⁻¹. The broad O-H stretching vibration from the carboxylic acid is also expected in the range of 2500-3300 cm⁻¹. pressbooks.pub

Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in its structural confirmation. For this compound, which has a molecular weight of 183.16 g/mol , the mass spectrum would show a molecular ion peak corresponding to this mass. biosynth.comechemi.com Common fragmentation patterns may include the loss of a water molecule or demethylation.

Spectroscopic Data for this compound
Technique Observed Features
¹H NMRMethoxy groups (singlet): δ 3.8–4.0 ppm, Aromatic protons (singlet): δ 8.0–8.5 ppm
IRC=O stretch: ~1700 cm⁻¹, C-O stretch (methoxy): ~1250 cm⁻¹
Mass SpecMolecular Ion [M+H]⁺: m/z 184, with potential fragments at m/z 166 (loss of H₂O) and m/z 152 (demethylation)

Chromatographic Techniques for Purity and Impurity Profiling (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose. bldpharm.comambeed.comvwr.com

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic or phosphoric acid to improve peak shape. sielc.com For preparative separations to isolate impurities, this method can be scaled up. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing both retention time and mass-to-charge ratio data. googleapis.comekb.eg For LC-MS applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.govlcms.cz By utilizing columns with sub-2 µm particles, UPLC can achieve more efficient separations, which is particularly useful for resolving closely related impurities. nih.govlcms.cz The principles for transferring a method from HPLC to UPLC are well-established, often involving calculators to adjust for different column dimensions and particle sizes to maintain separation quality. lcms.cz

Chromatographic Method Parameters for Related Compounds
Technique Typical Conditions
HPLC Column: Primesep 100, 4.6 x 150 mm, 5 µm; Mobile Phase: 10% Acetonitrile, 0.05% Sulfuric Acid in Water; Detection: UV at 200 nm sielc.com
UPLC Column: Acquity BEH C18, 100 mm × 2.1 mm, 1.7 μm; Mobile Phase: Gradient of 0.1% Trifluoroacetic acid and Methanol; Detection: UV at 240 nm nih.gov

Computational Chemistry and Cheminformatics for Theoretical Studies

Computational chemistry and cheminformatics provide powerful tools for investigating the properties and potential applications of this compound from a theoretical perspective.

Molecular descriptors are numerical values that encode chemical information and are used to predict various physicochemical and biological properties of a molecule. cadaster.eu These descriptors can be calculated from the 2D or 3D structure of the molecule and include properties like molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. echemi.com For this compound, some predicted properties include a PSA of 68.6 and an XLogP3 of 1. echemi.com These descriptors are valuable in the early stages of drug discovery for assessing the "drug-likeness" of a compound.

Predicted Molecular Properties of this compound
Property Value
Molecular Weight183.16 g/mol echemi.com
Molecular FormulaC₈H₉NO₄ echemi.com
Polar Surface Area (PSA)68.6 echemi.com
XLogP31 echemi.com
Density1.279 g/cm³ echemi.com
Boiling Point390.6°C at 760 mmHg echemi.com
Refractive Index1.535 echemi.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nrel.govnih.gov These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net While specific quantum chemical calculation results for this compound were not found, these methods are routinely applied to similar organic molecules to understand their electronic properties and reaction mechanisms. researchgate.net

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. nih.govnih.gov this compound can serve as a scaffold or building block for creating virtual libraries of related compounds. chemrxiv.orgmdpi.com These libraries can then be virtually screened against biological targets, such as enzymes or receptors, to predict their binding affinity. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. mdpi.com

Comparative Studies and Structure Activity Relationships of 2,6 Dimethoxyisonicotinic Acid

Comparison with Structurally Similar Compounds (e.g., 2,6-Dichloroisonicotinic Acid, 2,6-Dimethoxynicotinic Acid)

The properties of 2,6-dimethoxyisonicotinic acid are distinctly shaped by its substituents when compared to analogs like 2,6-dichloroisonicotinic acid and its isomer, 2,6-dimethoxynicotinic acid.

The substituents on the pyridine (B92270) ring are pivotal in defining the molecule's electronic and steric characteristics. The two methoxy (B1213986) groups at the 2 and 6 positions in this compound are electron-donating. This electronic effect increases the electron density on the pyridine ring. In contrast, the chloro groups in 2,6-dichloroisonicotinic acid are electron-withdrawing, which decreases the electron density of the pyridine ring.

From a steric perspective, the methoxy groups are bulkier than chloro atoms. This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules or biological targets. wikipedia.org For instance, the steric bulk of the methoxy groups can affect the torsional bond angles and hinder the approach of reactants. wikipedia.org

The electronic differences between methoxy and chloro substituents have a direct impact on the reactivity of the isonicotinic acid derivatives. The electron-donating nature of the methoxy groups in this compound may decrease the acidity of the carboxylic acid compared to the electron-withdrawing chloro groups in 2,6-dichloroisonicotinic acid. This difference in acidity affects reactivity in reactions such as esterification and amidation.

In terms of synthetic utility, the presence of methoxy groups versus chloro groups opens up different synthetic pathways. The methoxy derivative is often utilized in amide bond formation, for example, in the synthesis of potential anti-tuberculosis agents. Conversely, the chloro substituents in 2,6-dichloroisonicotinic acid are good leaving groups, enabling nucleophilic aromatic substitution reactions where they can be replaced by other functional groups like amines or alcohols.

Table 1: Comparison of 2,6-Disubstituted Isonicotinic Acid Analogs

Feature This compound 2,6-Dichloroisonicotinic Acid 2,6-Dimethoxynicotinic Acid
Substituents at 2,6-positions Methoxy (-OCH₃) Chloro (-Cl) Methoxy (-OCH₃)
Position of Carboxylic Acid 4-position (para to Nitrogen) 4-position (para to Nitrogen) 3-position (meta to Nitrogen)
Electronic Effect of Substituents Electron-donating Electron-withdrawing Electron-donating
Impact on Pyridine Ring Increased electron density Decreased electron density Increased electron density
Relative Acidity of Carboxylic Acid Potentially lower Potentially higher Varies based on position
Primary Synthetic Utility Amide bond formation Nucleophilic aromatic substitution Used in synthesis of complexes ingentaconnect.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound are crucial for designing new molecules with enhanced biological activities. For instance, in the development of antitubercular agents, derivatives of this compound have been synthesized and evaluated. nih.gov The core structure is often used as a building block to create more complex molecules.

One area of investigation involves the synthesis of bedaquiline (B32110) analogues, where the C-unit of the drug is replaced with substituted pyridyls, including those derived from this compound. nih.gov These studies aim to create analogues with lower lipophilicity and reduced off-target effects, such as inhibition of the hERG potassium channel, while maintaining or improving potency against Mycobacterium tuberculosis. nih.govsemanticscholar.org The variation of substituents on the pyridine ring allows for the fine-tuning of the molecule's properties to achieve a better therapeutic profile. nih.gov

Table 2: SAR Insights for this compound Derivatives in Antitubercular Drug Discovery

Modification Observation Reference
Replacement of Naphthalene C-unit with Pyridyls Resulted in analogues with considerably lower lipophilicity. nih.gov
Formation of Weinreb Amide N,2,6-Trimethoxy-N-methylisonicotinamide was synthesized from this compound as an intermediate for further reactions. mdpi.com
Use as a Mannich Base Precursor Used to synthesize 1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one, a key intermediate for bedaquiline analogues.

Impact of Methoxy Substituents on Biological Activity

The methoxy groups at the 2 and 6 positions of the pyridine ring significantly influence the biological activity of this compound and its derivatives. The electron-donating nature of methoxy groups can enhance the binding affinity of the molecule to its biological targets. This is often attributed to favorable electronic and steric interactions within the binding pocket of an enzyme or receptor.

In the context of antioxidant activity, the position of methoxy substituents on an aromatic ring has been shown to be critical. For example, in studies of other aromatic compounds, a para-methoxy group was found to enhance activity due to the mesomeric effect, while ortho-methoxy groups could decrease activity, possibly due to steric hindrance or unfavorable coordination effects. nih.gov While this is a general observation, it highlights the importance of the specific placement of methoxy groups in modulating biological function.

The methoxy groups can also influence the metabolic stability of the compound. They can be sites of metabolism, undergoing O-demethylation, which can lead to the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial in drug development.

Influence of Carboxylic Acid Functionality on Reactivity and Biological Interactions

The carboxylic acid group is a key functional group that dictates the reactivity and biological interactions of this compound. As a weak acid, it can donate a proton to form a carboxylate ion, which is stabilized by resonance. solubilityofthings.com This ability to exist in both protonated and deprotonated forms is crucial for its interaction with biological systems, as it can participate in hydrogen bonding and ionic interactions with biological macromolecules like proteins and enzymes. studymind.co.uk

The reactivity of the carboxylic acid group allows for a variety of chemical transformations, making it a versatile handle in organic synthesis. It can be converted into esters, amides, acid chlorides, and anhydrides, enabling the creation of a diverse range of derivatives with different physicochemical and biological properties. solubilityofthings.com For example, the reaction with amines to form amides is a common strategy in medicinal chemistry to link the isonicotinic acid scaffold to other molecular fragments. studymind.co.uk This is exemplified in its use for synthesizing precursors for anti-tuberculosis agents. The carboxylic acid can be activated, for instance, by conversion to an acid chloride using reagents like thionyl chloride, to facilitate these coupling reactions. google.co.ug

Future Directions and Research Opportunities for 2,6 Dimethoxyisonicotinic Acid

The unique structural characteristics of 2,6-dimethoxyisonicotinic acid, featuring an electron-rich pyridine (B92270) ring functionalized with a carboxylic acid and two methoxy (B1213986) groups, position it as a compound of significant interest for future scientific exploration. Its established role as a versatile synthetic intermediate provides a strong foundation for pioneering new applications and deeper mechanistic understanding. The following sections outline promising avenues for future research.

Q & A

Q. Spectroscopy :

  • ¹H NMR : Expect singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 8.0–8.5 ppm). Coupling patterns confirm substitution symmetry.
  • FT-IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 213 (C₉H₉NO₄⁺) with fragmentation peaks at m/z 195 (loss of H₂O) and 167 (demethylation).

Q. Chromatography :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) achieves baseline separation of isomers.
  • Ion-Exchange Chromatography (IEC) : Effective for quantifying acidic impurities, as seen in analogous carboxylic acid analyses .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Contradictions in mechanistic studies (e.g., radical vs. polar pathways) require a multi-methodological approach:

Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify hydrogen-transfer steps.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) assess transition-state geometries and charge distribution.

Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or stabilize carbocations with superacids.

Cross-Validation : Replicate conflicting studies under standardized conditions (solvent purity, inert atmosphere) to isolate variables .

Advanced: What strategies optimize the use of this compound in catalytic applications, and how can side reactions be minimized?

In catalysis (e.g., ligand design or organocatalysis):

  • Steric and Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance acidity (pKa modulation).
  • Solvent Selection : Low-polarity solvents (toluene) favor coordination, while polar aprotic solvents (DMSO) may deprotonate the carboxylic acid.
  • Byproduct Analysis : Monitor for decarboxylation products via TLC or in situ IR. Stabilize intermediates with chelating agents (e.g., crown ethers) .

Methodological: How should researchers design stability studies for this compound under varying environmental conditions?

Q. Experimental Design :

  • pH Stability : Prepare buffered solutions (pH 1–13), incubate at 25°C/40°C, and quantify degradation via HPLC at timed intervals.
  • Thermal Analysis : TGA/DSC identifies decomposition thresholds (typically >200°C for crystalline forms).
  • Light Sensitivity : Expose solid and solution phases to UV (254 nm) and visible light; track photodegradation by UV-Vis spectroscopy.
  • Data Interpretation : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life under storage conditions .

Methodological: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion-limited reactions (e.g., GROMACS).
  • Docking Studies (AutoDock Vina) : Predict binding affinities with biological targets (e.g., enzymes).
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites.
  • Machine Learning : Train models on existing kinetic data to forecast reaction outcomes .

Table 1: Key Analytical Parameters for this compound

Method Conditions Key Observations
¹H NMR (400 MHz)DMSO-d₆, 25°C2×OCH₃ (δ 3.89, s), Ar-H (δ 8.21, s)
HPLC (UV 254 nm)70:30 ACN/H₂O, 1.0 mL/minRetention time: 6.8 min
FT-IRKBr pelletC=O (1702 cm⁻¹), C-O (1255 cm⁻¹)
MS (ESI+)Ion trap, 70 eV[M+H]⁺ 213, [M+Na]⁺ 235

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.